

J-2931: A Technical Guide to its Biological Activity and Targets

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Compound of Interest

Compound Name: J 2931

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Abstract

J-2931 is a potent insect growth regulator (IGR) demonstrating significant biological activity against various mosquito species, including those resistant to organophosphorus insecticides. Identified as a substituted phenol-ether, its primary mode of action is the disruption of the insect life cycle, specifically inhibiting the transition from the larval to the pupal stage. This document provides a comprehensive overview of the biological activity, known targets, and experimental methodologies related to J-2931, presenting quantitative data in a structured format and visualizing key pathways and workflows.

Introduction

J-2931, with the chemical name 1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene, is a member of a class of compounds that mimic the action of juvenile hormone (JH) in insects.[1] Unlike traditional insecticides that are neurotoxic, J-2931 acts by disrupting the hormonal regulation of insect development.[2][3] The most pronounced effect of J-2931 is its ability to prevent the pupation of mosquito larvae, leading to their mortality at the prepupal stage.[4] A characteristic sign of its activity is the failure of the cuticle to undergo melanization during this terminal stage.[4] This technical guide synthesizes the available data on J-2931, with a focus on its efficacy, specificity, and the experimental basis for these findings.

Biological Activity

The biological activity of J-2931 has been primarily evaluated against mosquito larvae. The compound has shown high efficacy in both laboratory and field settings.

Larvicidal Activity Against Mosquitoes

The following table summarizes the lethal concentration values of J-2931 against different strains of mosquito species.

Mosquito Species	Strain	LC50 (ppm)	LC90 (ppm)
Culex quinquefasciatus	Organophosphorus-Susceptible	0.00048	0.00086
Culex quinquefasciatus	Organophosphorus-Resistant	0.0012	0.0022
Aedes aegypti	Organophosphorus-Susceptible	0.0014	0.0028

Data compiled from Schaefer et al. (1984).

Activity Against Non-Target Organisms

J-2931 has been tested against a range of non-target aquatic organisms to assess its environmental safety. The results indicate a low level of toxicity to these species.

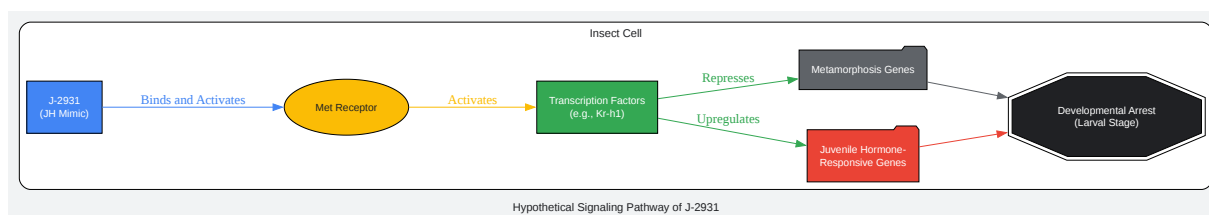
Organism	Species	Exposure Concentration (ppm)	Observed Effect
Mayfly	Callibaetis spp.	0.1	No adverse effects
Cladoceran	Daphnia magna	0.1	No adverse effects
Clam Shrimp	Eulimnadia spp.	0.1	No adverse effects
Copepod	Cyclops spp.	0.1	No adverse effects
Ostracod	Cypridopsis spp.	0.1	No adverse effects
Diving Beetle	Thermonectus basillaris	0.1	No adverse effects
Mosquitofish	Gambusia affinis	0.1	No adverse effects
Bluegill Sunfish	Lepomis macrochirus	0.01	Tissue accumulation, rapid decline in freshwater

Data compiled from Schaefer et al. (1984).

Molecular Targets and Signaling Pathways

The observed biological effects of J-2931 strongly suggest that it functions as a juvenile hormone mimic. In insects, juvenile hormone plays a crucial role in regulating development, metamorphosis, and reproduction. The primary molecular target for juvenile hormone and its mimics is the Methoprene-tolerant (Met) receptor.

Binding of a JH agonist like J-2931 to the Met receptor is believed to initiate a signaling cascade that ultimately alters gene expression. This interference with the normal hormonal signaling prevents the downregulation of juvenile-specific genes and the upregulation of genes required for metamorphosis, thus arresting development at the larval stage.



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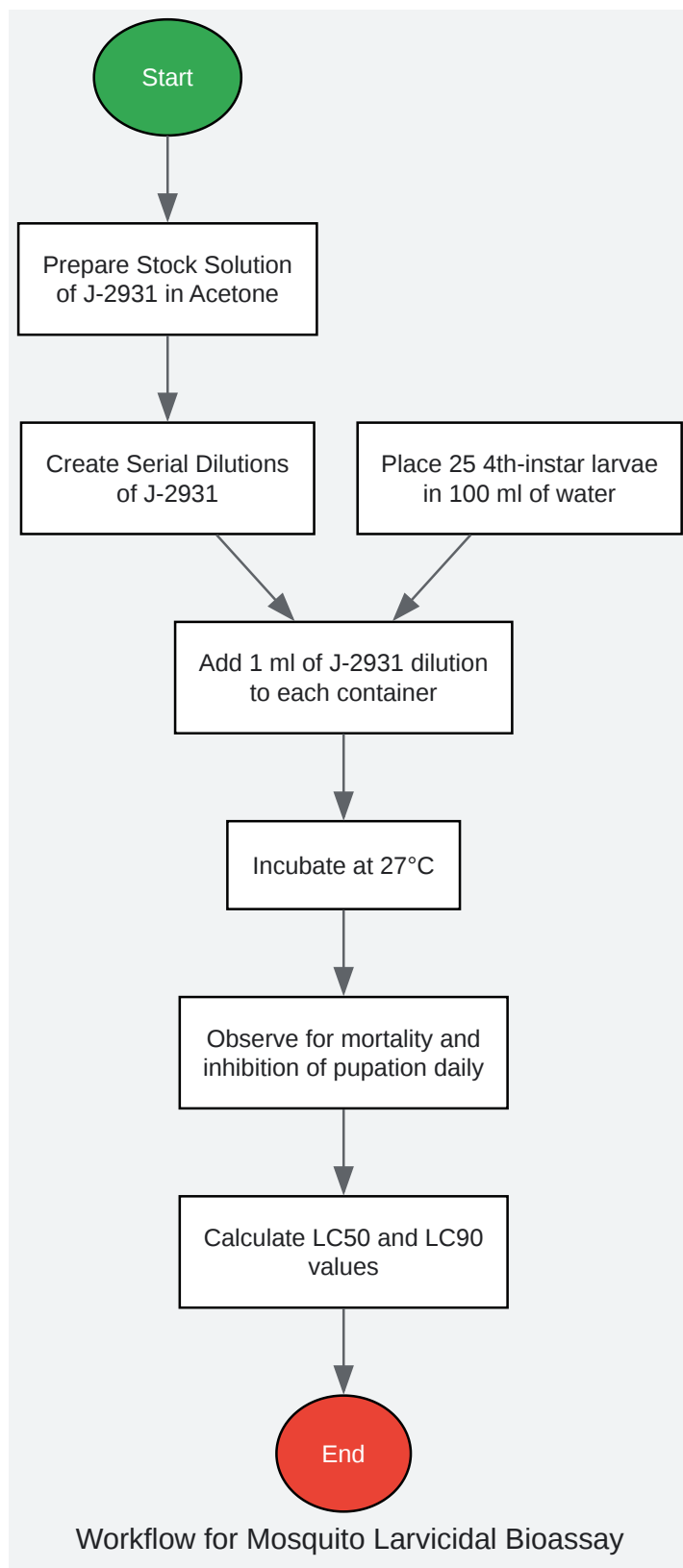
Caption: Hypothetical signaling pathway of J-2931 as a juvenile hormone mimic.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of J-2931.

Mosquito Larvicidal Bioassay

This protocol is used to determine the lethal concentrations (LC50 and LC90) of J-2931 against mosquito larvae.



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Caption: Experimental workflow for the mosquito larvicidal bioassay.

Methodology:

- A stock solution of J-2931 is prepared in acetone.
- Serial dilutions are made to achieve the desired test concentrations.
- For each concentration and a control (acetone only), 25 fourth-instar mosquito larvae are placed in a container with 100 ml of water.
- One milliliter of the respective J-2931 dilution is added to each container.
- The containers are incubated at a constant temperature of 27°C.
- Observations are made daily to record larval mortality and the inhibition of pupation.
- The experiment is concluded when all control larvae have either pupated or died.
- The data is subjected to probit analysis to determine the LC50 and LC90 values.

Non-Target Organism Toxicity Assay

This protocol is designed to assess the acute toxicity of J-2931 to various aquatic invertebrates and fish.

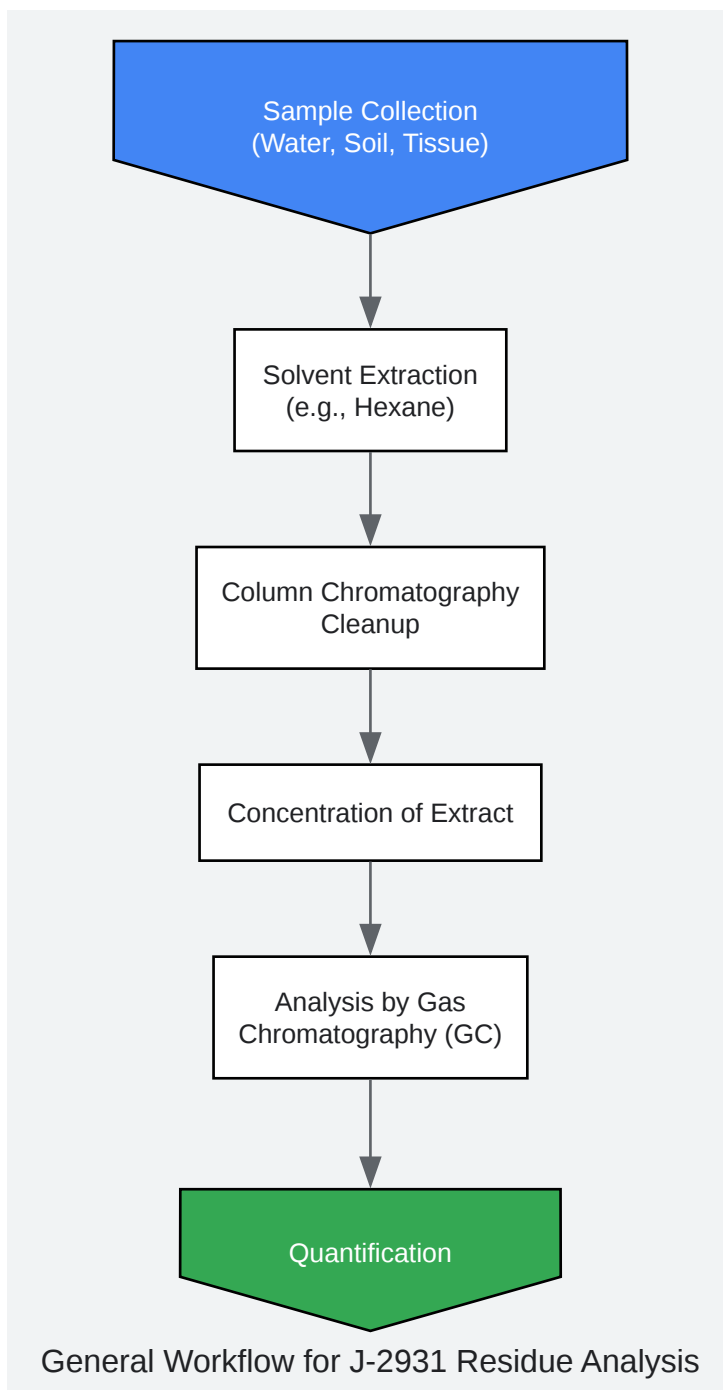
Methodology:

- Test organisms are collected from untreated field sites and acclimated in the laboratory.
- A specified number of organisms are placed in glass containers with a defined volume of water.
- J-2931, dissolved in acetone, is added to the water to achieve the desired final concentration. A control group with only acetone is also prepared.
- The organisms are exposed for a period of 24 to 48 hours.
- At the end of the exposure period, mortality and any abnormal behavior are recorded.

- For fish, a subsequent study may involve transferring them to freshwater to assess the depuration of the compound from their tissues.

Residue Analysis

This protocol outlines the procedure for quantifying J-2931 residues in water, soil, and biological tissues.



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Caption: General experimental workflow for residue analysis of J-2931.

Methodology:

- Extraction: Water samples are extracted with a nonpolar solvent like hexane. Soil and tissue samples are homogenized and extracted with the same solvent.
- Cleanup: The crude extract is passed through a chromatography column (e.g., silica gel) to remove interfering substances.
- Concentration: The cleaned extract is concentrated to a small volume under a stream of nitrogen.
- Analysis: The concentrated sample is analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification.
- Quantification: The concentration of J-2931 is determined by comparing the peak area of the sample to that of a known standard.

Conclusion

J-2931 is a highly effective insect growth regulator with specific activity against mosquito larvae. Its mode of action as a likely juvenile hormone mimic, targeting the Met receptor, makes it a valuable tool for studying insect endocrinology and a potential candidate for vector control programs. The compound exhibits a favorable environmental profile with low toxicity to a range of non-target aquatic organisms. The experimental protocols detailed in this guide provide a framework for the further evaluation and development of J-2931 and similar compounds. Further research to definitively confirm its binding to the Met receptor and to fully elucidate the downstream signaling events would be beneficial.

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